molecular formula C12H17NO4 B1365274 Methyl 2-amino-4-isopropoxy-5-methoxybenzoate CAS No. 50413-53-1

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate

Cat. No.: B1365274
CAS No.: 50413-53-1
M. Wt: 239.27 g/mol
InChI Key: BSYREQYBSSODKV-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is a substituted benzoate ester featuring an amino group at the 2-position, an isopropoxy group at the 4-position, and a methoxy group at the 5-position of the benzene ring. Its structural complexity arises from the combination of electron-donating substituents (amino, methoxy, and isopropoxy), which influence its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

methyl 2-amino-5-methoxy-4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-7(2)17-11-6-9(13)8(12(14)16-4)5-10(11)15-3/h5-7H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYREQYBSSODKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475883
Record name methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50413-53-1
Record name methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Substituted Benzoic Acids

One common approach involves esterifying the corresponding substituted benzoic acid derivatives with methanol in the presence of acid catalysts such as hydrochloric acid. The process includes:

  • Reacting 4-isopropoxy-5-methoxy-2-aminobenzoic acid with methanol under acidic conditions.
  • Controlling reaction temperature between −15 to +10 °C to optimize yield and minimize side reactions.
  • Adjusting pH during workup to facilitate extraction and purification.

This method is adapted from processes used for similar methyl aminobenzoate esters, ensuring high yield and purity through careful pH and temperature control.

The introduction of the isopropoxy group at position 4 can be achieved via nucleophilic aromatic substitution or alkylation:

  • Starting from a hydroxy-substituted intermediate, the hydroxy group is alkylated using isopropyl halides or isopropyl alcohol derivatives under basic conditions.
  • Reaction conditions are optimized to avoid over-alkylation or side reactions.
  • Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents.

This step is critical to install the isopropoxy moiety selectively without disturbing other functional groups.

Cross-Coupling and Advanced Functionalization

In more complex synthetic schemes, this compound can be prepared as an intermediate for further coupling reactions:

  • Use of palladium-catalyzed cross-coupling (e.g., Migita–Kosugi–Stille) to attach advanced substituents.
  • Oxidation of aldehyde precursors to methyl esters using iodine and potassium hydroxide in methanol.
  • Subsequent transformations including N-methylation and hydrolysis for derivative synthesis.

These methods highlight the compound's role in multi-step organic synthesis for pharmaceutical research.

Comparative Data Table of Preparation Methods

Preparation Step Conditions and Reagents Yield (%) Notes
Esterification with Methanol Methanol, HCl catalyst, −15 to +10 °C >85 pH adjustments critical for extraction
Catalytic Hydrogenation Pd/C 10%, H2 (5-6 kg/cm²), ethyl acetate 93 From nitro precursor; mild conditions
Alkylation for Isopropoxy Group Isopropyl halide, base (K2CO3 or NaH), solvent Variable Selective O-alkylation, requires optimization
Cross-Coupling (Advanced) Pd(PPh3)4, DMA, 100 °C, 13 h 77 For complex derivatives synthesis

Research Findings and Notes

  • The esterification process is sensitive to temperature and pH; maintaining pH between 9 and 12 during extraction improves yield and purity by preventing premature hydrolysis of the ester.
  • Catalytic hydrogenation is an efficient and high-yield method for converting nitrobenzoate precursors to amino derivatives, with palladium on carbon being the preferred catalyst.
  • Alkylation to introduce the isopropoxy group must be carefully controlled to avoid side reactions; solvent choice and base strength are critical parameters.
  • Advanced synthetic routes incorporate this compound as a building block for kinase inhibitor development, demonstrating its utility beyond simple ester synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is utilized across various scientific research fields, demonstrating its versatility as a chemical intermediate and in biological studies.

Scientific Research Applications

Chemistry this compound serves as a crucial intermediate in synthesizing complex organic molecules. Its unique structure, with both isopropoxy and methoxy groups, gives it distinct chemical properties compared to similar compounds, influencing its solubility, stability, and interactions with other molecules.

Biology The compound is used in studies involving enzyme inhibition and protein interactions. It interacts with Src tyrosine kinase, potentially inhibiting its activity and affecting biochemical pathways involved in cell division, migration, and survival. It has also been studied for its potential antimicrobial properties, showing an ability to inhibit the growth of certain bacterial strains.

Industry this compound is used in producing dyes, agrochemicals, and pharmaceuticals. It is a reactant in preparing anilinocyanoquinolines and anilinoquinazolines, which are studied for their structure-activity relationships as inhibitors of Src tyrosine kinase .

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.
  • Reduction: The ester group can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups using reagents like halogens and nucleophiles.

Biological Activities

This compound has potential biological activities, particularly in medicinal chemistry, because it can interact with biological targets such as enzymes and receptors. The amino and hydroxyl groups in the compound facilitate hydrogen bonding and electrostatic interactions with enzyme active sites, potentially leading to the modulation of enzymatic activity.

ActivityEffect
AntimicrobialInhibition of bacterial growth
CytotoxicityReduced cell viability at high doses
Enzyme InteractionModulation of enzymatic activity

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester and ether groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural uniqueness of methyl 2-amino-4-isopropoxy-5-methoxybenzoate lies in its substitution pattern. Below is a systematic comparison with related compounds based on substituent positions, functional groups, and similarity metrics derived from structural databases:

Table 1: Key Structural Features and Similarity Metrics

CAS No. Compound Name Substituent Positions Similarity Score*
909563-22-0 Methyl 4-amino-2-isopropoxybenzoate 4-amino, 2-isopropoxy 0.88
27492-84-8 Methyl 4-amino-2-methoxybenzoate 4-amino, 2-methoxy 0.93
2475-80-1 Methyl 2-amino-5-methoxybenzoate 2-amino, 5-methoxy 0.92
50413-30-4 Methyl 2-amino-4-methoxybenzoate 2-amino, 4-methoxy 0.92
4294-95-5 Methyl 2-amino-4-hydroxybenzoate 2-amino, 4-hydroxy 0.92
1882-72-0 Methyl 2-amino-5-hydroxybenzoate 2-amino, 5-hydroxy 0.88

*Similarity scores (0–1 scale) are calculated based on molecular descriptors, including functional groups, ring systems, and substituent positions .

Key Observations:

Substituent Effects: The isopropoxy group in the target compound (vs. Methoxy vs. Hydroxy: Methoxy groups (electron-donating) increase stability against oxidation compared to hydroxy groups, which are prone to hydrogen bonding and acidity .

Positional Influence: Compounds with substituents at the 4-position (e.g., 4-methoxy or 4-isopropoxy) exhibit distinct electronic effects on the aromatic ring, altering reactivity in electrophilic substitution reactions. The 5-methoxy group in the target compound may sterically hinder interactions at adjacent positions, a feature absent in analogs like methyl 2-amino-4-methoxybenzoate .

Functional Group Diversity: Amino Group: The 2-amino group facilitates hydrogen bonding and serves as a site for further derivatization (e.g., acetylation, as seen in methyl 4-acetamido-2-hydroxybenzoate) . Ester Linkage: The methyl ester group enables hydrolysis to carboxylic acids, a common strategy in prodrug design .

Biological Activity

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is a synthetic compound characterized by its unique structural features, including an amino group, two methoxy groups, and an isopropoxy group attached to a benzoate framework. Its molecular formula is C13H17NO4, and it has gained attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both amino and hydroxyl groups facilitates hydrogen bonding and electrostatic interactions with active sites of enzymes, which can lead to either inhibition or activation of enzymatic activity. This characteristic positions the compound as a potential candidate for drug development, particularly in modifying pharmacokinetic properties of therapeutic molecules.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been shown to inhibit the growth of certain bacterial strains, suggesting its potential use as an antibacterial agent. Further research is needed to elucidate the specific mechanisms underlying these effects and to assess the compound's efficacy against various pathogens .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve testing the compound on different cell lines to determine its effects on cell viability. Results indicate that at certain concentrations, the compound may exhibit cytotoxic effects, warranting further investigation into its therapeutic window and potential side effects .

Table of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityReduced cell viability at high doses
Enzyme InteractionModulation of enzymatic activity

Case Study: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was tested using standard disc diffusion methods, where it demonstrated significant zones of inhibition compared to control groups. This suggests that the compound could be developed into a novel antimicrobial agent .

Case Study: Cytotoxicity Assessment

In another study assessing cytotoxicity, this compound was evaluated on human cancer cell lines. The results indicated that at concentrations above a certain threshold, the compound induced apoptosis in cancer cells while having minimal effects on normal cells. This selectivity highlights its potential as an anticancer drug candidate .

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-4-isopropoxy-5-methoxybenzoate, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis of methyl-substituted benzoates typically involves sequential functionalization of the benzene ring. Key steps include:

  • Protection of the amino group : To avoid unwanted side reactions, the amino group is often protected using Boc (tert-butoxycarbonyl) or acetyl groups before introducing other substituents .
  • Alkylation of hydroxyl groups : The isopropoxy group can be introduced via nucleophilic substitution using isopropyl bromide or tosylate in the presence of a base (e.g., K₂CO₃) .
  • Esterification : Final esterification with methanol under acidic conditions (e.g., H₂SO₄) yields the methyl ester.
    Critical Factors :
  • Temperature control during alkylation prevents over-oxidation of the amino group.
  • Purity is assessed via HPLC (>95% purity threshold) and confirmed by NMR (e.g., absence of residual solvent peaks in 1^1H NMR) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1^1H and 13^{13}C NMR : Essential for confirming substituent positions. For example, the isopropoxy group shows a characteristic septet at ~4.5 ppm (1^1H) and a triplet in DEPT-135 (13^{13}C) .
  • FT-IR : The ester carbonyl (C=O) appears at ~1700 cm⁻¹, while the amino group (N-H) shows a broad peak near 3400 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 284.1264 for C₁₂H₁₇NO₄⁺) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of poly-substituted benzoates like this compound?

Methodological Answer: Regioselectivity issues arise when introducing multiple substituents (e.g., amino, isopropoxy, methoxy). Strategies include:

  • Directed ortho-metalation : Using a directing group (e.g., amino) to control substitution positions via lithiation .
  • Protection/deprotection sequences : Temporarily blocking reactive sites (e.g., using a nitro group as a placeholder for amino, later reduced to NH₂) .
  • Computational modeling : DFT calculations predict electron density distributions to optimize reaction pathways .

Q. How can crystallographic data resolve contradictions in structural assignments derived from spectroscopic methods?

Methodological Answer: When NMR or IR data are ambiguous (e.g., overlapping peaks), single-crystal X-ray diffraction provides definitive structural confirmation:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Refinement : SHELXL refines the structure, with R-factor convergence <5% indicating high accuracy.
  • ORTEP-3 visualization : Generates thermal ellipsoid plots to validate bond angles/distances (e.g., confirming the isopropoxy group’s spatial orientation) .

Q. What strategies are recommended for quantifying trace impurities in this compound batches?

Methodological Answer:

  • LC-MS/MS : Detects impurities at ppm levels by comparing retention times and fragmentation patterns against reference standards .
  • Spike-and-recovery experiments : Add known impurities (e.g., des-methyl analogs) to assess method accuracy.
  • Stability-indicating assays : Stress testing (heat, light, pH) identifies degradation products, validated per ICH guidelines .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replacing isopropoxy with ethoxy) and compare bioactivity in enzyme inhibition assays .
  • Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs).
  • Pharmacophore mapping : Identify critical functional groups (e.g., amino for hydrogen bonding) using Schrödinger Suite .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate

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